molecular formula C19H15ClO4 B5810721 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

Cat. No. B5810721
M. Wt: 342.8 g/mol
InChI Key: XUQLPPRJAZLDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. This leads to a reduction in inflammation, pain, and fever. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to inhibit the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation, pain, and fever. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been shown to have antioxidant properties, which may contribute to its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one in lab experiments is its ability to inhibit the COX enzyme, which is involved in inflammation and pain. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type or tissue being studied.

Future Directions

There are several future directions for the study of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one. One potential direction is to investigate its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its effects on other inflammatory mediators, such as cytokines and chemokines. Additionally, further research is needed to determine its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit the COX enzyme and induce apoptosis in cancer cells make it a promising candidate for the treatment of inflammatory diseases and cancer. However, further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one involves the condensation of 4-chlorophenacyl chloride with ethyl acetoacetate in the presence of a base catalyst. The resulting intermediate is then cyclized to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-2-12-9-19(22)24-18-10-15(7-8-16(12)18)23-11-17(21)13-3-5-14(20)6-4-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQLPPRJAZLDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

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